(3-Isobutyl-2-oxo-piperazin-1-YL)-acetic acid
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Overview
Description
(®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID: is an organic compound with a complex structure that includes a piperazine ring, an isobutyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using isobutyl bromide and a strong base such as sodium hydride.
Oxidation to Form the Ketone:
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of (®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID may involve more efficient and scalable methods such as continuous flow synthesis and the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-BUTYRIC ACID: Similar structure but with a butyric acid moiety.
Uniqueness
- The presence of the acetic acid moiety in (®-3-ISOBUTYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID provides unique chemical properties such as acidity and reactivity, which can influence its interactions and applications.
- The specific configuration ® and the combination of functional groups make it distinct in terms of its chemical behavior and potential uses.
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)5-8-10(15)12(4-3-11-8)6-9(13)14/h7-8,11H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
BEKQYGAQVUAWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1)CC(=O)O |
Origin of Product |
United States |
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